
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiazole ring with a chromene structure Thiazoles are known for their diverse biological activities, while chromenes are recognized for their wide range of pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-methylthiazole with ethyl 2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and chromene rings.
Reduction: Reduced forms of the chromene ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene structure can participate in redox reactions, influencing cellular oxidative stress levels. Together, these interactions can lead to anti-inflammatory, antimicrobial, and other pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate: A compound with a similar thiazole structure but different functional groups.
Ethyl coumarin-3-carboxylate: A compound with a similar chromene structure but different substituents.
Uniqueness
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the thiazole and chromene rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H15NO3S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-11-15(21-10-17-11)6-7-19-16(18)13-8-12-4-2-3-5-14(12)20-9-13/h2-5,8,10H,6-7,9H2,1H3 |
InChI-Schlüssel |
QRESUAYXIDYHAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCOC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


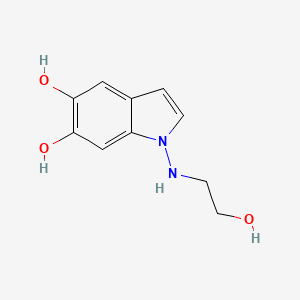
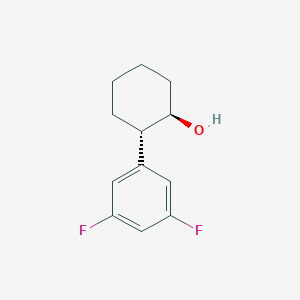
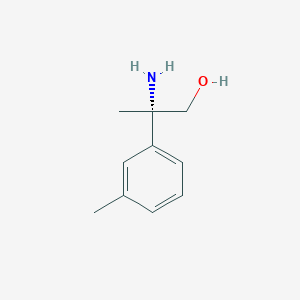
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
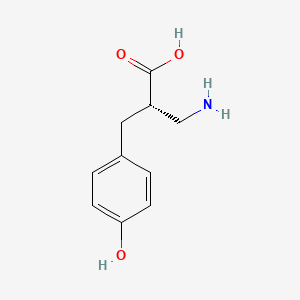


![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)

![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)

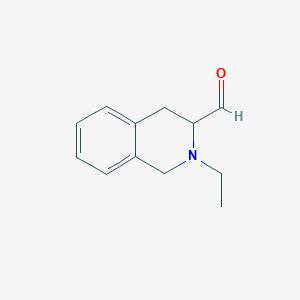
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
